molecular formula C11H15N3 B1479946 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098133-58-3

6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1479946
CAS RN: 2098133-58-3
M. Wt: 189.26 g/mol
InChI Key: MRHMWKXHRHZHLP-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a chemical compound with the molecular formula C11H15N3. It’s a derivative of 1H-imidazo[1,2-b]pyrazole, a scaffold that has been the focus of much attention due to its diverse and very useful bioactivities .


Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazoles, including 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole, involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method allows for the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold .


Molecular Structure Analysis

The molecular structure of 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is based on the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is considered a potential non-classical isostere of indole . The substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .


Chemical Reactions Analysis

The chemical reactions involving 1H-imidazo[1,2-b]pyrazoles include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles . This method allows for the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold .

Scientific Research Applications

Synthesis and Chemistry

The chemistry and synthesis of structurally unique pyrazolines, including those related to 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole, have been explored, highlighting their potential in the synthesis of highly substituted pyrazolines and hexasubstituted cyclopropanes. These compounds are valuable for their ability to facilitate various synthetic pathways, including the generation of hydroperoxy substituted pyrazolines with oxygen-atom transfer capabilities and β-keto radicals leading to 3-hydroxy-1,2-dioxolanes. This chemistry offers insights into novel reaction mechanisms and synthetic strategies for developing potentially bioactive compounds or materials with unique properties (Baumstark, Vásquez, & Mctush-Camp, 2013).

Organophosphorus Azoles

Research on organophosphorus azoles, including structures similar to 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole, has provided extensive data on the stereochemical structure of functionalized organophosphorus azoles. Utilizing multinuclear NMR spectroscopy and quantum chemistry has advanced the understanding of tetra-, penta-, and hexacoordinated phosphorus atoms in these compounds. This work has implications for the development of new materials and pharmaceuticals by exploring the unique properties of phosphorus coordination in heterocyclic frameworks (Larina, 2023).

Therapeutic Applications of Pyrazolines

Pyrazolines, a category to which 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole belongs, have been extensively studied for their therapeutic applications. Recent reviews have highlighted the wide range of pharmacological activities associated with pyrazoline derivatives, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. These studies underscore the potential of pyrazolines as versatile scaffolds in drug discovery, capable of addressing various therapeutic targets. The exploration of pyrazoline derivatives in neurodegenerative disease management, particularly as inhibitors of acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B), emphasizes their significance in developing new treatments for conditions like Alzheimer's and Parkinson's diseases (Shaaban, Mayhoub, & Farag, 2012; Ahsan et al., 2022).

Future Directions

The future directions for research on 6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole and related compounds could include further exploration of their bioactivities and potential applications in pharmaceutical, agrochemical, and material science . Additionally, further studies could investigate the physicochemical properties of these compounds and their potential as indole replacements .

properties

IUPAC Name

6-cyclopropyl-1-propan-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8(2)13-5-6-14-11(13)7-10(12-14)9-3-4-9/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHMWKXHRHZHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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